![molecular formula C14H19NO3S B2660777 N-cyclopentyl-4-(methanesulfonylmethyl)benzamide CAS No. 931063-02-4](/img/structure/B2660777.png)
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide
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Overview
Description
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-(methanesulfonylmethyl)benzamide can increase the levels of GABA in the brain, leading to a calming effect and reducing the risk of seizures and anxiety.
Biochemical and physiological effects:
Studies have shown that N-cyclopentyl-4-(methanesulfonylmethyl)benzamide can increase the levels of GABA in the brain, leading to a calming effect and reducing the risk of seizures and anxiety. Additionally, N-cyclopentyl-4-(methanesulfonylmethyl)benzamide has been shown to have anti-addictive effects, potentially reducing the risk of relapse in individuals undergoing addiction treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopentyl-4-(methanesulfonylmethyl)benzamide is its high selectivity and potency as a GABA aminotransferase inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one limitation of N-cyclopentyl-4-(methanesulfonylmethyl)benzamide is its low solubility in water, which can make it difficult to administer in certain lab experiments.
Future Directions
There are several potential future directions for research involving N-cyclopentyl-4-(methanesulfonylmethyl)benzamide. One area of interest is the potential use of N-cyclopentyl-4-(methanesulfonylmethyl)benzamide in the treatment of anxiety disorders, as studies have shown promising results in reducing anxiety levels in animal models. Additionally, further research is needed to explore the potential use of N-cyclopentyl-4-(methanesulfonylmethyl)benzamide in the treatment of addiction and other neurological disorders.
Synthesis Methods
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with cyclopentylamine, followed by the reaction of the resulting compound with sodium methanesulfinate. The final product is obtained through a purification process involving column chromatography.
Scientific Research Applications
N-cyclopentyl-4-(methanesulfonylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. Studies have shown that N-cyclopentyl-4-(methanesulfonylmethyl)benzamide can increase the levels of GABA in the brain, which is known to have a calming effect and can help reduce seizures and anxiety.
properties
IUPAC Name |
N-cyclopentyl-4-(methylsulfonylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-19(17,18)10-11-6-8-12(9-7-11)14(16)15-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIDJICWFFASHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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